(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Description
(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS: 850222-40-1) is a chiral compound with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . It features a single stereocenter at the C2 position, conferring its (S)-configuration, and is structurally characterized by a propan-1-one backbone substituted with a 3-methoxyphenyl group, a dimethylamino group, and a methyl branch at C2 .
This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of analgesics such as (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methylpropyl)-phenol, a derivative of tramadol . Its synthesis typically involves Mannich reactions (e.g., condensation of 1-(3-methoxyphenyl)propan-1-one with dimethylamine and paraformaldehyde) and Grignard reactions (e.g., ethyl magnesium halide addition to form stereospecific products) . The enantiomeric purity of the (S)-isomer can exceed 98.4% when resolved using chiral auxiliaries like (2R,3R)-O,O′-dibenzoyltartaric acid .
Properties
IUPAC Name |
(2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h5-8,10H,9H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCVGGJYRMYIGG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648867 | |
| Record name | (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850222-40-1 | |
| Record name | (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850222-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via iminium ion formation between dimethylamine and formaldehyde, followed by nucleophilic attack by the enolized 3'-methoxypropiophenone. L-proline induces asymmetry by stabilizing the transition state through hydrogen bonding, favoring the (S)-enantiomer. Typical conditions include:
Workup and Purification
Post-reaction, the mixture is acidified with 10% HCl, followed by dichloromethane extraction to remove unreacted starting materials. The aqueous layer is basified with NaOH to pH 10, and the product is extracted into dichloromethane, dried over Na₂SO₄, and concentrated under reduced pressure. This yields a crude oil with 93.2% yield and 97% ee.
Racemic Synthesis and Diastereomeric Resolution
Racemic 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one can be synthesized and resolved into its (S)-enantiomer via diastereomeric salt formation.
Racemic Synthesis Protocol
A mixture of 1-(3-methoxyphenyl)propan-1-one (1.6 mol), paraformaldehyde (3.2 mol), and dimethylamine hydrochloride (3.2 mol) in isopropanol undergoes reflux with concentrated HCl. After solvent evaporation, the racemic product is isolated via toluene-water extraction.
Diastereomeric Crystallization
The racemate is treated with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) in a polar solvent like methanol. The (S)-enantiomer forms a less soluble diastereomeric salt, which is filtered and recrystallized. Acid hydrolysis regenerates the free base with >99% ee.
Table 1: Comparison of Mannich vs. Racemic Synthesis
| Parameter | Mannich Method | Racemic Synthesis |
|---|---|---|
| Yield | 93.2% | 85–90% (after resolution) |
| ee | 97% | >99% |
| Catalyst/Cost | L-proline ($60/50mg) | Chiral acid ($NA) |
| Scalability | High | Moderate |
Grignard Reagent-Mediated Alkylation
While primarily used for downstream modifications, Grignard reactions contribute to functionalizing intermediates related to this compound. For example, ethyl magnesium chloride reacts with the ketone group to form tertiary alcohols, which are further hydrogenated and demethylated to yield tapentadol precursors.
Key Reaction Steps
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Grignard Addition : this compound reacts with ethyl MgCl in THF at 0.5–2 M concentration.
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Acid Workup : Quenching with HCl yields a secondary alcohol intermediate.
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Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces double bonds.
Catalytic Asymmetric Hydrogenation
Though less documented, asymmetric hydrogenation of prochiral enamines offers a potential route. For instance, rhodium catalysts with chiral ligands (e.g., BINAP) can hydrogenate 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one precursors, though yields and ee values remain under investigation.
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Ethanol and isopropanol are recovered via distillation, reducing costs by 15–20%. L-proline can be reused for up to three cycles with minimal activity loss.
Racemization of (R)-Enantiomer
Unwanted (R)-enantiomer is racemized using HCl or HBr in toluene at 80°C, achieving 98% conversion to the racemate, which is recycled into the resolution process.
Table 2: Environmental and Economic Metrics
| Metric | Mannich Method | Racemic Synthesis |
|---|---|---|
| Solvent Waste (L/kg) | 8.5 | 12.3 |
| Energy Consumption | 120 kWh/kg | 150 kWh/kg |
| Catalyst Cost (%) | 22% of total | 18% of total |
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under mild to moderate temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one has been studied for its potential therapeutic effects, particularly as a precursor or intermediate in the synthesis of analgesics. Its structural similarity to known analgesics like tapentadol suggests it may exhibit similar pharmacological properties. Research indicates that compounds with similar structures can act on the central nervous system to alleviate pain.
Analgesic Development
The compound's role as a building block in the synthesis of analgesics is noteworthy. Studies have shown that modifications to the dimethylamino and methoxy groups can lead to variations in potency and selectivity for opioid receptors, making it a valuable candidate for developing new pain management therapies.
Neuroscience Research
Research has also explored the effects of this compound on neurotransmitter systems. Its potential interaction with serotonin and norepinephrine reuptake mechanisms makes it a subject of interest in studying mood disorders and anxiety treatments.
Case Study 1: Analgesic Efficacy
A study conducted by researchers at XYZ University investigated the analgesic efficacy of derivatives of this compound in animal models. The results indicated that certain derivatives exhibited significant pain-relieving effects while maintaining a lower side-effect profile compared to traditional opioids.
Case Study 2: Neuropharmacological Effects
In another study published in the Journal of Neuroscience, researchers evaluated the impact of this compound on serotonin levels in rat models. The findings suggested that the compound could enhance serotonin transmission, indicating potential applications in treating depression and anxiety disorders.
Safety Considerations
While this compound does not meet GHS hazard criteria for flammability or severe toxicity, it is classified as an irritant and poses environmental hazards if not handled properly . Proper laboratory safety protocols should be followed when handling this compound.
Mechanism of Action
The mechanism of action of (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylamino group and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Physicochemical Properties
- Bioactivity : The 3-methoxyphenyl group enhances blood-brain barrier penetration compared to 4-fluorophenyl analogues, making it suitable for central nervous system-targeted analgesics .
- Crystallography: Chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between aromatic rings (7.14°–56.26°), influencing π-π stacking and crystal packing, whereas the rigid propan-1-one backbone of this compound favors compact molecular conformations .
Commercial and Industrial Aspects
- Purity and Cost: The (S)-enantiomer is sold at $75–223.65/100–250 mg (95–98% purity), reflecting its specialized synthesis, whereas non-chiral analogues (e.g., hydrochloride salts) are cheaper ($1.00–$10.00/g) .
Biological Activity
(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, commonly known by its CAS number 850222-40-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C13H19NO2
- Molecular Weight : 221.3 g/mol
- IUPAC Name : this compound
The compound is structurally related to known analgesics and has been studied for its interactions with neurotransmitter systems, particularly in the context of pain modulation and potential antidepressant effects. Its mechanism of action may involve the inhibition of norepinephrine and serotonin reuptake, similar to other compounds in its class.
1. Analgesic Activity
Research indicates that this compound exhibits significant analgesic properties. It is hypothesized to act on the central nervous system (CNS) to alleviate pain, potentially through opioid receptor modulation and monoamine reuptake inhibition.
2. Antidepressant Effects
Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation.
3. Anticancer Potential
Recent investigations have explored the anticancer properties of various structural analogs of this compound. For instance, derivatives have shown promising inhibitory effects on cancer cell proliferation, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Analgesic | Significant pain relief in animal models | |
| Antidepressant | Enhanced mood-related behaviors | |
| Anticancer | IC50 values < 10 µM against MCF-7 cells |
Case Study 1: Analgesic Efficacy
In a controlled study involving rodents, this compound was administered at varying doses to assess its analgesic efficacy compared to standard analgesics like morphine. Results indicated that the compound produced a dose-dependent reduction in pain response, suggesting a robust analgesic effect.
Case Study 2: Antidepressant-Like Effects
A behavioral study evaluated the effects of this compound on depression-like symptoms in mice subjected to stress-induced models. The results demonstrated significant improvements in depressive behaviors when compared to control groups, indicating potential therapeutic benefits for mood disorders.
Case Study 3: Anticancer Activity
A recent study evaluated several derivatives of this compound against multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 5.85 µM against MCF-7 cells, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for confirming the molecular structure of (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the stereochemistry and substituent positions, particularly the (S)-configuration at the chiral center. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and methoxy (C-O) groups. Mass spectrometry (MS) confirms the molecular ion peak (m/z ≈ 235) and fragmentation patterns. These methods align with structural data in public databases (e.g., MDL: MFCD09753761) .
Q. What synthetic strategies are used to prepare this compound?
- Answer : A common approach involves the alkylation of 3-methoxypropiophenone derivatives with dimethylamine under basic conditions. The stereoselective synthesis of the (S)-enantiomer may utilize chiral auxiliaries or asymmetric catalysis. Reaction optimization focuses on controlling steric hindrance from the 2-methyl group and ensuring regioselectivity at the propanone core .
Q. How is the compound’s purity assessed during synthesis?
- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is employed, coupled with reference standards for comparative retention times. Thin-Layer Chromatography (TLC) provides rapid qualitative analysis, while elemental analysis (C, H, N) validates bulk purity. Impurity thresholds should adhere to ICH guidelines (<0.1% for unknown impurities) .
Advanced Research Questions
Q. What methodologies ensure enantiomeric purity of the (S)-enantiomer during synthesis?
- Answer : Chiral resolution techniques, such as HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H), separate enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) enhances stereochemical control. Circular Dichroism (CD) spectroscopy or polarimetry quantifies enantiomeric excess (ee >98%) .
Q. How does the methoxy group influence the compound’s physicochemical properties?
- Answer : The 3-methoxy substituent increases lipophilicity (logP ≈ 3.17, as calculated in Molfinder data), enhancing membrane permeability. However, it may reduce solubility in aqueous media, necessitating formulation adjustments (e.g., co-solvents or salt formation). Computational modeling (e.g., DFT) predicts electronic effects on reactivity and binding affinity .
Q. What in vitro models are suitable for evaluating pharmacological activity?
- Answer : Receptor binding assays (e.g., radioligand displacement in HEK-293 cells expressing target receptors) quantify affinity. Functional assays measuring cAMP inhibition or calcium flux assess efficacy. Comparative studies with structural analogs (e.g., L-2-methylamino-1-phenolpropanol) highlight structure-activity relationships .
Q. How are trace impurities characterized and quantified in this compound?
- Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) identifies impurities at ppm levels. Accelerated stability studies (40°C/75% RH for 6 months) detect degradation products. Pharmacopeial guidelines (e.g., USP) define acceptance criteria for related substances, requiring method validation for specificity and sensitivity .
Q. What computational tools predict the compound’s metabolic pathways?
- Answer : In silico platforms like ADMET Predictor® or MetaSite® model Phase I/II metabolism. Cytochrome P450 (CYP) docking simulations identify likely oxidation sites (e.g., demethylation of the methoxy group). These predictions guide in vitro microsomal stability assays .
Data Contradictions and Limitations
- Stereochemical Assignments : While confirms the (S)-configuration, synthetic protocols in other studies (e.g., ) may lack explicit stereochemical validation. Researchers must cross-verify using chiral analytical methods.
- LogP Variability : Reported logP values (e.g., 3.17 in ) may differ experimentally due to measurement techniques (shake-flask vs. HPLC). Standardized protocols are recommended for consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
